molecular formula C7H14N2 B11924735 2-Methyl-2,5-diazabicyclo[4.2.0]octane

2-Methyl-2,5-diazabicyclo[4.2.0]octane

Cat. No.: B11924735
M. Wt: 126.20 g/mol
InChI Key: HFDCQULRGXUUDZ-UHFFFAOYSA-N
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Description

2-Methyl-2,5-diazabicyclo[4.2.0]octane is a bicyclic organic compound with the molecular formula C7H14N2. It is a derivative of 2,5-diazabicyclo[4.2.0]octane, where a methyl group is attached to the nitrogen atom. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,5-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-diaminobutane with formaldehyde and a methylating agent. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,5-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-Methyl-2,5-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. For instance, as a GLP-1 receptor modulator, it binds to the receptor and enhances its activity, leading to increased insulin secretion and reduced appetite. The compound’s unique structure allows it to interact with various pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2,5-diazabicyclo[4.2.0]octane is unique due to its methyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

2-methyl-2,5-diazabicyclo[4.2.0]octane

InChI

InChI=1S/C7H14N2/c1-9-5-4-8-6-2-3-7(6)9/h6-8H,2-5H2,1H3

InChI Key

HFDCQULRGXUUDZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC2C1CC2

Origin of Product

United States

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